![molecular formula C18H19FN4O B5560428 7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5560428.png)
7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide" belongs to a class of quinoline derivatives. Quinoline and its derivatives are known for their wide range of biological activities and have been extensively studied in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical reactions. A typical approach may include Michael addition, cyclization, Mannich reaction, and condensation processes (Yuan et al., 2011). The synthesis of similar compounds usually starts with substituted anilines and involves steps like condensation with carboxylic acids or amides (I. Gracheva et al., 1982).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a pyrazole ring and a quinoline moiety. The arrangement of these rings and the substituents attached to them significantly influence the compound's chemical and biological properties (J. Portilla et al., 2008). Detailed structural analysis can be performed using techniques like X-ray crystallography, NMR, and mass spectrometry.
Chemical Reactions and Properties
Quinoline derivatives can undergo various chemical reactions, including cyclocondensation, N-alkylation, and reactions with different reagents leading to the formation of new functional groups or rings in the molecule (Seddigheh Sheikhi-Mohammareh et al., 2023). The presence of functional groups such as carboxamide or fluoro groups can significantly alter the chemical reactivity and stability of these compounds.
Scientific Research Applications
ATM Kinase Inhibition for Cancer Therapy
Compounds structurally similar to "7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide" have been identified as potent and highly selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, which plays a critical role in DNA damage response and cell cycle control. The selective inhibition of ATM kinase by such compounds, demonstrating efficacy in combination with DNA damage-inducing agents like irinotecan, represents a promising avenue for cancer therapy research (Degorce et al., 2016).
Antimycobacterial Activity
Another area of application is the development of novel antimycobacterial agents. Research on fluoroquinolone derivatives, which share a common quinoline core with "7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide," highlights their potential in combating Mycobacterium tuberculosis, including multi-drug resistant strains. These compounds have shown significant in vitro and in vivo efficacy, suggesting their importance in addressing tuberculosis and related mycobacterial infections (Dinakaran et al., 2008).
Antifungal and Anticancer Applications
Research into 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives, related in structure to the compound , has demonstrated potential antifungal activities. The synthetic design based on bioisosterism principles indicates these compounds' utility in drug development, particularly for antifungal applications. Furthermore, certain derivatives have been explored for their antiproliferative activity against cancer cell lines, underscoring the versatility of this chemical scaffold in therapeutic research (Yuan et al., 2011).
DNA Gyrase Inhibition
Compounds incorporating the quinoline motif have also been investigated for their ability to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. This action renders them potential candidates for antibacterial drug development, highlighting the relevance of such molecular frameworks in creating new antibiotics (Bhatt et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-fluoro-2-methyl-N-(4-pyrazol-1-ylbutan-2-yl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c1-12(6-9-23-8-3-7-20-23)22-18(24)16-10-13(2)21-17-11-14(19)4-5-15(16)17/h3-5,7-8,10-12H,6,9H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMITXPREKLCJJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)NC(C)CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.